molecular formula C15H22O3 B031660 Nardosinone CAS No. 23720-80-1

Nardosinone

Cat. No. B031660
CAS RN: 23720-80-1
M. Wt: 250.33 g/mol
InChI Key: KXGHHSIMRWPVQM-JWFUOXDNSA-N
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Description

Synthesis Analysis

Nardosinone-type sesquiterpenoids (nardosinone, kanshone C, and isonardosinone) were detected almost exclusively in roots and rhizomes . The candidate genes associated with sesquiterpenoid biosynthesis were identified by transcriptome analysis . Nardosinone can be converted into nardosinone acid or its isomers . The metabolic reactions of nardosinone included hydroxylation, hydrogenation, dehydration, glucuronidation, sulfation, demethylation, and carboxylation .


Molecular Structure Analysis

Nardosinone has a molecular formula of C15H22O3 and a molecular weight of 250.33 . It is a nardosinane-type sesquiterpenoid that features a unique peroxide bridge between C–7 and C–11 .


Chemical Reactions Analysis

Nardosinone degraded more easily under high temperatures and in simulated gastric fluid compared with the simulated intestinal fluid . A plausible degradation pathway of nardosinone was proposed using nardosinonediol as the initial intermediate and involved multiple chemical reactions, including peroxy ring-opening, keto–enol tautomerization, oxidation, isopropyl cleavage, and pinacol rearrangement .


Physical And Chemical Properties Analysis

Nardosinone is a colorless crystal or a white amorphous powder .

Scientific Research Applications

Anti-Inflammatory Applications

Nardosinone has been identified as a potent anti-inflammatory agent. Its therapeutic potential is evident in its ability to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis and other chronic inflammatory diseases .

Antidepressant Effects

Research suggests that Nardosinone may have antidepressant properties. This is particularly significant in the field of mental health, where it could be used to develop new treatments for depression and anxiety disorders .

Cardioprotective Properties

The cardioprotective effects of Nardosinone are noteworthy. It has been shown to protect heart tissues from damage, which could be instrumental in treating or preventing heart diseases, including arrhythmias and heart attacks .

Neuroprotective Potential

Nardosinone exhibits neuroprotective activities, making it a candidate for research into neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to inhibit neuroinflammation is a key aspect of its neuroprotective profile .

Anti-Arrhythmic Effects

As an anti-arrhythmic, Nardosinone could be used to stabilize heart rhythms. This application is crucial in the development of treatments for various types of cardiac arrhythmias .

Anti-Periodontitis Activity

In dental research, Nardosinone’s anti-periodontitis activity suggests it could be used in the treatment of periodontal diseases. Its anti-inflammatory properties play a role in this application as well .

Metabolic Pathway Analysis

Understanding the metabolic pathways of Nardosinone in vivo is essential for its therapeutic application. Studies have identified numerous metabolites and proposed metabolic reactions, including hydroxylation and glucuronidation, which are critical for its bioactivity .

Stability and Degradation Studies

The stability of Nardosinone under various conditions, such as high temperatures and in simulated bodily fluids, is a vital area of research. These studies help in understanding its shelf life and efficacy as a therapeutic agent .

Mechanism of Action

Target of Action

Nardosinone, a bioactive component isolated from Nardostachys chinensis, primarily targets the neuritogenic action of dbcAMP and staurosporine . It also has a significant impact on the nitric oxide production involved in the inflammatory response .

Mode of Action

Nardosinone enhances the neuritogenic action of dbcAMP and staurosporine . It promotes cell proliferation and increases cell migration distance in a dose-dependent manner . Nardosinone also increases the expression of phospho-extracellular signal-regulated kinase and phospho-cAMP response element binding protein during proliferation and differentiation .

Biochemical Pathways

Nardosinone affects the MAP kinase-dependent signaling pathway . It enhances a downstream step of MAP kinase, leading to the promotion of cell proliferation and migration . Nardosinone also induces the selective differentiation of neural stem cells to neurons and oligodendrocytes .

Pharmacokinetics (ADME Properties)

It’s known that nardosinone can be converted into nardosinone acid or its isomers . The metabolic reactions of Nardosinone include hydroxylation, hydrogenation, dehydration, glucuronidation, sulfation, demethylation, and carboxylation .

Result of Action

Nardosinone has a significant impact on the proliferation, migration, and selective differentiation of neural stem cells . It promotes cell proliferation and increases cell migration distance in a dose-dependent manner . Nardosinone also induces the selective differentiation of neural stem cells to neurons and oligodendrocytes, as indicated by the expression of microtubule-associated protein-2 and myelin basic protein .

Action Environment

Nardosinone’s stability under varying environmental conditions and its degradation products have been studied . It was found that Nardosinone degraded more easily under high temperatures and in simulated gastric fluid compared with the simulated intestinal fluid . This suggests that environmental factors such as temperature and pH can influence the action, efficacy, and stability of Nardosinone.

Safety and Hazards

Nardosinone is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The stability of nardosinone under varying environmental conditions and its degradation products remain unclear . Future investigations are still needed for the analysis of the metabolites of nardosinone and the components that are absorbed in the blood .

properties

IUPAC Name

(3aR,9R,9aR,9bS)-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-9-6-5-7-10-11(16)8-12-13(15(9,10)4)14(2,3)18-17-12/h7,9,12-13H,5-6,8H2,1-4H3/t9-,12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGHHSIMRWPVQM-JWFUOXDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C2C1(C3C(CC2=O)OOC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1([C@H]3[C@@H](CC2=O)OOC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946520
Record name Nardosinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nardosinone

CAS RN

23720-80-1
Record name Nardosinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23720-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nardosinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023720801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nardosinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nardosinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VA93HYL8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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